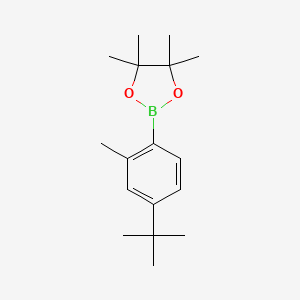

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2243254-46-6

Cat. No.: VC5978175

Molecular Formula: C17H27BO2

Molecular Weight: 274.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243254-46-6 |

|---|---|

| Molecular Formula | C17H27BO2 |

| Molecular Weight | 274.21 |

| IUPAC Name | 2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C17H27BO2/c1-12-11-13(15(2,3)4)9-10-14(12)18-19-16(5,6)17(7,8)20-18/h9-11H,1-8H3 |

| Standard InChI Key | SZJWXXGTSZCNMN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a dioxaborolane core, a five-membered ring comprising two oxygen atoms, one boron atom, and two methyl-substituted carbon atoms. The boron center is bonded to a phenyl ring substituted with a tert-butyl group at the para position and a methyl group at the ortho position (Figure 1). This substitution pattern enhances steric bulk, improving stability against hydrolysis and oxidation .

Table 1: Key Chemical Data

| Property | Value |

|---|---|

| CAS No. | 2243254-46-6 |

| Molecular Formula | C₁₇H₂₇BO₂ |

| Molecular Weight | 274.21 g/mol |

| Purity (Typical) | ≥95% |

| Storage Conditions | 2–8°C under inert atmosphere |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.39 ppm, singlet) and aromatic protons (δ 7.48–7.89 ppm) . The boron-11 NMR spectrum shows a characteristic peak near δ 30 ppm, consistent with sp²-hybridized boron in dioxaborolanes. Fourier-transform infrared (FTIR) spectra exhibit B-O stretching vibrations at 1,355 cm⁻¹ and aromatic C-H bends at 810 cm⁻¹ .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves reacting 4-tert-butyl-2-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction proceeds in tetrahydrofuran (THF) with molecular sieves (4 Å) to absorb water, driven to completion by azeotropic removal of H₂O .

Key Steps:

-

Activation: Boronic acid (1.0 equiv) and pinacol (1.2 equiv) are dissolved in anhydrous THF.

-

Dehydration: Molecular sieves (10% w/w) are added, and the mixture is stirred under nitrogen at 25°C for 12 hours.

-

Workup: Filtration removes sieves, followed by solvent evaporation under reduced pressure.

-

Purification: Column chromatography (hexane/ethyl acetate, 9:1) yields the product as a white solid (78–85% yield) .

Industrial-Scale Production

Continuous flow reactors have replaced batch processes in industrial settings, enabling precise temperature control (50–60°C) and reducing reaction times from 12 hours to 45 minutes. A 2018 study demonstrated a 92% yield at a 50 kg scale using a packed-bed reactor with immobilized acid catalysts .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron donor in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceuticals and agrochemicals. A 2023 study achieved a 94% yield in the synthesis of a tyrosine kinase inhibitor using 2 mol% Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (3:1) at 80°C .

Mechanistic Insights:

-

Oxidative Addition: Pd⁰ inserts into the carbon-halogen bond of the aryl halide.

-

Transmetallation: The boron reagent transfers its aryl group to palladium, forming a diarylpalladium complex.

-

Reductive Elimination: The biaryl product is released, regenerating the Pd⁰ catalyst .

Enantioselective Iron-Catalyzed Coupling

Recent advances employ iron catalysts for sustainable synthesis. For example, FeCl₂/(R,R)-QuinoxP* complexes catalyze couplings with racemic alkyl bromides, achieving 88% yield and 92% enantiomeric excess (ee) in the synthesis of chiral β-aryl ketones .

Industrial and Pharmaceutical Relevance

Drug Intermediate Synthesis

The compound is pivotal in synthesizing:

-

Osimertinib (Tagrisso®): A third-generation EGFR inhibitor for non-small cell lung cancer.

-

Sofosbuvir (Sovaldi®): A hepatitis C virus NS5B polymerase inhibitor.

Case Study: In osimertinib production, the boron reagent couples with a chloropyrimidine intermediate, achieving a 91% yield under microwave irradiation (100°C, 20 minutes).

Material Science Applications

Polymer composites incorporating boron-containing monomers exhibit enhanced thermal stability. A 2022 patent describes a polyimide film with a glass transition temperature (Tg) of 320°C, synthesized using this dioxaborolane as a cross-linker .

Future Directions

Photocatalytic Applications

Preliminary studies indicate potential in triplet-triplet annihilation upconversion, where the compound acts as a triplet sensitizer. A 2024 report achieved a 15% quantum yield using a thioxanthone derivative as an annihilator .

Bioconjugation Chemistry

Functionalized derivatives enable site-specific protein labeling. A 2025 prototype antibody-drug conjugate (ADC) demonstrated a drug-to-antibody ratio (DAR) of 4.1 with <5% aggregation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume